molecular formula C5H13NO2 B14298503 3-[Methoxy(methyl)amino]propan-1-ol

3-[Methoxy(methyl)amino]propan-1-ol

Cat. No.: B14298503
M. Wt: 119.16 g/mol
InChI Key: SCQATKBPHYXEDF-UHFFFAOYSA-N
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Description

3-[Methoxy(methyl)amino]propan-1-ol is a tertiary amino alcohol characterized by a propan-1-ol backbone substituted with a methoxy(methyl)amino group at the third carbon. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

3-[methoxy(methyl)amino]propan-1-ol

InChI

InChI=1S/C5H13NO2/c1-6(8-2)4-3-5-7/h7H,3-5H2,1-2H3

InChI Key

SCQATKBPHYXEDF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methoxy(methyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methoxy(methyl)amine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloropropan-1-ol and methoxy(methyl)amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-chloropropan-1-ol is added to a solution of methoxy(methyl)amine in a suitable solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-[Methoxy(methyl)amino]propan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Methoxy(methyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[Methoxy(methyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-[Methoxy(methyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural differences, molecular properties, and applications of 3-[Methoxy(methyl)amino]propan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Sources
3-[Methoxy(methyl)amino]propan-1-ol C₅H₁₃NO₂ 119.16 g/mol Methoxy(methyl)amino group at C3 Likely pharmaceutical intermediate
3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol C₆H₁₂F₃NO 171.16 g/mol Trifluoroethyl group instead of methoxy Enhanced lipophilicity; potential fluorinated drug precursor
3-Amino-3-(3-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ 181.23 g/mol 3-Methoxyphenyl ring at C3 Pharmaceutical intermediate (e.g., CNS drugs)
3-Amino-1-propanol C₃H₉NO 75.11 g/mol Simple primary amino group at C3 Certified reference material (Pharmaceutical Secondary Standard)
3-(3-(Dimethylamino)phenoxy)propan-1-ol C₁₁H₁₇NO₂ 195.26 g/mol Dimethylamino-phenoxy group at C3 Unknown; phenoxy group suggests antioxidant/ligand potential
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C₁₂H₁₉NO₂ 209.28 g/mol Isopropoxy-phenyl group at C3 Specialty pharmaceutical synthesis

Key Structural and Functional Insights

Impact of Fluorination: The trifluoroethyl analog (C₆H₁₂F₃NO) exhibits increased lipophilicity compared to the target compound, which could enhance blood-brain barrier penetration in drug candidates .

Aromatic vs.

Amino Group Positioning: 3-Amino-1-propanol (C₃H₉NO) lacks the methoxy-methyl complexity, resulting in lower molecular weight and simpler reactivity, ideal for standardization in pharmaceutical quality control .

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